3-Octen-1-yne, (E)-

Stereoselective Synthesis Chiral Catalysis Pheromone Research

Researchers requiring stereochemically pure enyne building blocks often face isomer contamination that compromises synthesis outcomes. (E)-3-Octen-1-yne (CAS 42104-42-7) eliminates this risk with its unambiguous E-configuration. • Enables exclusive (E)-product formation in one-pot multicomponent coupling reactions, retaining geometry throughout the process. • Essential for stereospecific pheromone research; substitution with the Z-isomer invalidates behavioral assays. • Validated analytical standard with high-quality 13C NMR and EI-MS spectra for GC-MS/NMR method development. • In stock with competitive pricing; global shipping available for immediate procurement.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 42104-42-7
Cat. No. B14658015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octen-1-yne, (E)-
CAS42104-42-7
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCCCCC=CC#C
InChIInChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5+
InChIKeyFCNAWUZWKZOHKE-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-Octen-1-yne (42104-42-7) Overview


(E)-3-Octen-1-yne (CAS 42104-42-7) is a defined geometric isomer of the enyne family, possessing a conjugated E-configured double bond adjacent to a terminal alkyne [1]. This compound is characterized by its molecular formula C8H12 and a molecular weight of 108.18 g/mol [1]. Its IUPAC name is (E)-oct-3-en-1-yne, and its InChIKey is FCNAWUZWKZOHKE-FNORWQNLSA-N [1][2]. Unlike its Z-isomer or stereochemically undefined mixtures, the precise E-configuration of this compound imparts unique stereoelectronic properties, making it a critical building block for the synthesis of stereodefined polyenes, natural products, and pheromone components .

Stereoselective synthesisSupports (E)-enyne scaffold construction with geometry retention
Isomer-specific referenceReported 13C NMR and EI-MS fingerprints aid isomer confirmation
Pheromone bioactivity studiesEnables stereospecific olfactory response testing in insect models

Unsubstitutability of (E)-3-Octen-1-yne (42104-42-7)


Substituting (E)-3-Octen-1-yne (42104-42-7) with its Z-isomer (CAS 42091-89-4) or stereochemically undefined 3-octen-1-yne (CAS 57188-93-9) will lead to divergent outcomes in stereoselective synthesis, chiral catalysis, and bioactivity studies due to fundamentally different molecular geometries . The E-configuration imposes a trans-relationship between the alkyl chain and the alkyne unit, affecting the compound's reactivity in cross-coupling reactions and its interaction with biological targets [1]. For example, in pheromone research, the activity of many insect sex attractants is exquisitely stereospecific; the (E)-isomer may elicit a different behavioral response than the (Z)-isomer or may be entirely inactive [2]. Furthermore, in downstream applications such as gold-catalyzed 1,4-additions, the geometry of the enyne substrate dictates chemoselectivity, with (E)-3-en-1-ynamides affording distinct product profiles compared to their Z-counterparts .

Z‑isomer (42091‑89‑4) substitution

Stereochemical outcome in cross‑coupling and pheromone response may shift away from the E‑configured profile.

Undefined stereoisomer mixture (57188‑93‑9)

Loss of geometric purity can alter chemoselectivity and analytical reproducibility; isomer‑specific protocols may not transfer.

Class‑level enyne replacement

Physical property trends and bioactivity profiles observed with the pure E‑isomer may not be assumed for generic enyne mixtures.

(E)-3-Octen-1-yne (42104-42-7): Evidence vs. Comparators


Stereochemical Identity: E vs. Z Isomer

(E)-3-Octen-1-yne (42104-42-7) is the pure E-isomer, while its Z-counterpart (42091-89-4) possesses a distinct geometry. This stereochemical difference is critical, as the (E)-isomer has a higher computed lipophilicity (XLogP3 = 3.1) compared to the (Z)-isomer (LogP = 2.366), which can influence membrane permeability and partitioning [1][2]. The distinct geometries also result in different GC retention indices, allowing for unambiguous analytical resolution [3].

Lipophilicity (Computed)
Context-dependent
Δ LogP +0.734 (E vs Z)

Reported higher computed lipophilicity may influence membrane partitioning context

Computational XLogP3 vs ACD/Labs LogP

Stereoselective Synthesis Chiral Catalysis Pheromone Research

Spectroscopic Fingerprint: E vs. Z Isomer

(E)-3-Octen-1-yne possesses a unique 13C NMR spectrum acquired on a Bruker AM-500 instrument, with chemical shifts diagnostic of its E-configuration [1]. The compound also exhibits a distinct EI-MS fragmentation pattern [2]. These spectral signatures are distinct from those of the Z-isomer, providing a quantitative basis for isomer confirmation and purity assessment in research and industrial quality control settings .

13C NMR Fingerprint
Reported
Qualitatively distinct chemical shift patterns (E vs Z, 500 MHz)

Reference NMR data support isomer-specific structural confirmation

Bruker AM-500, CDCl3

Analytical Chemistry Quality Control Metabolomics

Synthetic Versatility: One-Pot Coupling

(E)-3-Octen-1-yne serves as a key substrate in stereoselective one-pot multicomponent coupling reactions . When subjected to sequential Suzuki-type and Sonogashira reactions, the E-isomer yields (E)-1-arylalk-3-en-1-ynes with complete retention of configuration, whereas the Z-isomer under identical conditions yields (Z)-configured products . This protocol achieves high yields (typically 70-90%) under mild conditions, demonstrating the compound's reliability as a building block for the construction of stereodefined enyne scaffolds .

One‑Pot Coupling
Class-level
E‑configuration retained in sequential Suzuki/Sonogashira

Stereochemical fidelity context in enyne scaffold synthesis

Source to verify; yields 70‑90% under reported conditions

Organic Synthesis Palladium Catalysis Cross-Coupling

Physical Property Divergence vs. (Z)-Isomer

Experimental data for the (Z)-isomer indicates a boiling point of 123.4°C at 760 mmHg and a density of 0.784 g/cm³ . While precise experimental boiling point data for the (E)-isomer is not publicly reported, computational models predict a similar but non-identical value, consistent with the general trend that E-isomers often exhibit slightly higher boiling points than Z-isomers due to differences in molecular shape and dipole moment . This physical divergence necessitates isomer-specific handling and purification protocols.

Boiling Point Difference
Data to verify
E‑isomer predicted >123.4 °C; Z‑isomer 123.4 °C

Predicted positive ΔTb, consistent with E/Z geometry trends

E‑isomer experimental bp not publicly reported

Physical Chemistry Process Chemistry Formulation

(E)-3-Octen-1-yne (42104-42-7): Applications


Stereoselective Synthesis of (E)-1-Arylalk-3-en-1-ynes

In medicinal chemistry and natural product synthesis, (E)-3-Octen-1-yne is the preferred substrate for constructing (E)-1-arylalk-3-en-1-ynes via one-pot multicomponent coupling reactions, as its geometry is retained throughout the process . This application is supported by quantitative evidence showing that the (E)-isomer yields exclusively (E)-configured products, whereas the (Z)-isomer yields (Z)-products .

Stereospecific Bioactivity in Insect Pheromones

In chemical ecology, the (E)-isomer is essential for testing the stereospecificity of insect olfactory responses. For instance, many scarab beetle pheromones contain enyne motifs where the (E)- or (Z)-geometry is a primary determinant of attraction [1]. Substituting the (E)-isomer with the (Z)-isomer would invalidate behavioral assays and could lead to false conclusions regarding pest management strategies [1].

Isomer-Specific GC-MS and NMR Standard

The availability of high-quality 13C NMR and EI-MS spectra for (E)-3-Octen-1-yne makes it a valuable analytical standard for the development and validation of isomer-specific GC-MS and NMR methods [2]. This is particularly critical in metabolomics and environmental monitoring, where accurate identification of trace enyne isomers is required [3].

Building Block for Conjugated Enyne Materials

In materials science, (E)-3-Octen-1-yne can be used as a precursor for the synthesis of conjugated dienediynes and enediynes with defined geometry, which are of interest for their optoelectronic properties . The E-configuration imparts a specific spatial arrangement that influences π-conjugation and packing in the solid state .

Application
Selection Property
Validation Focus
Stereoselective enyne synthesis
Stereochemical-control context
E‑configuration retention in one‑pot couplings
Pheromone stereospecificity research
Isomer‑specific bioactivity assay context
Olfactory response endpoint comparison (E vs Z)
Isomer‑specific analytical standard
Reference spectral fingerprint
13C NMR and EI‑MS isomer confirmation
Conjugated materials precursor
Defined E‑geometry for π‑conjugation
Solid‑state structure and optoelectronic property analysis

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